molecular formula C14H11ClN2O4 B12808596 3'-Chloro-2-hydroxy-2'-methyl-3-nitrobenzanilide CAS No. 73544-88-4

3'-Chloro-2-hydroxy-2'-methyl-3-nitrobenzanilide

Cat. No.: B12808596
CAS No.: 73544-88-4
M. Wt: 306.70 g/mol
InChI Key: AHMRPRVEPUCPGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Chloro-2-hydroxy-2’-methyl-3-nitrobenzanilide: is an organic compound with the molecular formula C14H11ClN2O3. This compound is part of the benzanilide family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of chloro, hydroxy, methyl, and nitro functional groups in its structure makes it a versatile compound for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-2-hydroxy-2’-methyl-3-nitrobenzanilide typically involves the nitration of a suitable benzanilide precursor followed by chlorination and methylation steps. One common method includes:

    Chlorination: The chloro group can be introduced using reagents such as thionyl chloride or phosphorus pentachloride.

    Methylation: The methyl group can be added using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of 3’-Chloro-2-hydroxy-2’-methyl-3-nitrobenzanilide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in 3’-Chloro-2-hydroxy-2’-methyl-3-nitrobenzanilide can undergo oxidation to form a corresponding ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcohol solvent.

Major Products:

    Oxidation: Formation of 3’-Chloro-2-oxo-2’-methyl-3-nitrobenzanilide.

    Reduction: Formation of 3’-Chloro-2-hydroxy-2’-methyl-3-aminobenzanilide.

    Substitution: Formation of 3’-Substituted-2-hydroxy-2’-methyl-3-nitrobenzanilide derivatives.

Scientific Research Applications

Chemistry: 3’-Chloro-2-hydroxy-2’-methyl-3-nitrobenzanilide is used as an intermediate in the synthesis of various organic compounds. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound can be used to study the effects of nitro and chloro substituents on biological activity. It may serve as a model compound for investigating enzyme interactions and metabolic pathways.

Medicine: The compound’s derivatives may exhibit pharmacological properties, such as antimicrobial or anticancer activity. Researchers explore its potential as a lead compound for drug development.

Industry: In the industrial sector, 3’-Chloro-2-hydroxy-2’-methyl-3-nitrobenzanilide is used in the production of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 3’-Chloro-2-hydroxy-2’-methyl-3-nitrobenzanilide depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to cytotoxic effects. The chloro and hydroxy groups can influence the compound’s binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

  • 3’-Chloro-3-nitrobenzanilide
  • 2’-Chloro-3-nitrobenzanilide
  • 3’-Chloro-4’-methyl-3-nitrobenzanilide

Comparison: 3’-Chloro-2-hydroxy-2’-methyl-3-nitrobenzanilide is unique due to the presence of both hydroxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for diverse applications.

Properties

CAS No.

73544-88-4

Molecular Formula

C14H11ClN2O4

Molecular Weight

306.70 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-hydroxy-3-nitrobenzamide

InChI

InChI=1S/C14H11ClN2O4/c1-8-10(15)5-3-6-11(8)16-14(19)9-4-2-7-12(13(9)18)17(20)21/h2-7,18H,1H3,(H,16,19)

InChI Key

AHMRPRVEPUCPGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.